2-(2-Benzamido-3-methylbut-2-enamido)acetic acid is an organic compound characterized by its unique molecular structure, which includes both amide and carboxylic acid functional groups. This compound is significant in various scientific fields, particularly in medicinal chemistry and organic synthesis. The molecular formula for this compound is C13H15N2O3, with a molecular weight of 233.27 g/mol. Its classification falls under the category of amino acids and derivatives, specifically those that contain enamido and amido functionalities.
The synthesis of 2-(2-Benzamido-3-methylbut-2-enamido)acetic acid typically involves several key steps:
The synthesis can be performed using both batch and continuous flow methods, with the latter offering advantages in terms of efficiency and scalability. Techniques such as chromatography may be employed for purification of the final product.
The compound features a complex structure that includes:
This arrangement contributes to its chemical reactivity and potential biological activity.
The structural data can be summarized as follows:
2-(2-Benzamido-3-methylbut-2-enamido)acetic acid can undergo various chemical reactions:
Key reagents and conditions include:
The mechanism of action for 2-(2-Benzamido-3-methylbut-2-enamido)acetic acid is not fully elucidated but involves interactions at the molecular level:
Research indicates that the presence of both secondary amide and carboxylic acid groups allows for varied interactions within biological systems, influencing cellular signaling pathways and gene expression.
The compound is expected to exhibit properties typical of organic acids:
Key chemical properties include:
2-(2-Benzamido-3-methylbut-2-enamido)acetic acid has several potential applications in scientific research:
The structural archetype of enamide-functionalized acetic acid derivatives emerged in the mid-20th century alongside advances in peptide mimetics and bioactive molecule design. The specific compound 2-(2-Benzamido-3-methylbut-2-enamido)acetic acid represents an evolutionary extension of simpler scaffolds like 3-methylcrotonylglycine (CAS 33008-07-0), first characterized in the 1970s as a metabolite in leucine catabolism pathways [3] [9]. Early synthetic routes relied on acyl halide coupling between unsaturated carboxylic acids and glycine derivatives, yielding foundational compounds such as N-(3-methylcrotonoyl)glycine [3] [5]. The 1980s–2000s saw refinement of these methods through Schotten-Baumann acylation, enabling dual amidation for hybrid structures like the target benzamido-enamide analog [9]. Key historical milestones are chronologized below:
Table 1: Historical Development of Enamide-Acetic Acid Derivatives
Timeframe | Advancement | Representative Compound |
---|---|---|
1970s | Isolation of metabolic intermediates | 3-Methylcrotonylglycine (CAS 33008-07-0) |
1980s | Regioselective enamide synthesis | Tiglylglycine (CAS 35842-45-6) |
2000s | Dual-functionalization strategies | Hybrid benzamido-enamide acetic acids |
This compound exemplifies a dual-pharmacophore hybrid integrating two distinct bioactive moieties: a benzamido group (aromatic acyl domain) and an α,β-unsaturated enamide (3-methylbut-2-enamido) linked through a glycine spacer. Its canonical SMILES is O=C(O)CNC(=O)C(C(C)=C)NC(=O)C1=CC=CC=C1
, with molecular formula C₁₄H₁₅N₂O₄ (MW: 275.28 g/mol) [3] [6]. Critical structural attributes include:
Table 2: Functional Group Comparison in Enamide-Acetic Acid Derivatives
Functional Group | Electrophilicity | H-Bond Capacity | Bioactivity Correlation |
---|---|---|---|
3-Methylbut-2-enamido | High (α,β-unsaturated) | Acceptor-only | Electrophile sensor engagement |
Benzamido | Low (aryl carbonyl) | Donor/Acceptor | π-Stacking with aromatic residues |
Glycine linker | None | Donor/Acceptor | Solubility and conformational flexibility |
The integration of enamide electrophilicity with benzamido aromaticity positions this compound as a versatile precursor for targeted covalent inhibitors and metalloenzyme modulators. Its design principles align with two emerging therapeutic strategies:
Table 3: Biomedical Applications of Structural Analogs
Therapeutic Area | Validated Target | Analog Structure | Potency | Mechanism |
---|---|---|---|---|
Oncology | NEK7 kinase | Benzotriazole-acetic acid hybrids | GI₅₀ = 3.18 μM | Covalent cysteine modification |
Antimicrobial resistance | VIM-2 metallo-β-lactamase | (S)-3-Mercapto-2-methylpropanamido-glycine | IC₅₀ = 0.22 μM | Zinc chelation |
Rational optimization leverages the benzamido-enamide scaffold for dual-action therapeutics: the enamide warhead covalently engages catalytic residues, while the benzamido group provides auxiliary binding energy through hydrophobic stacking or allosteric modulation [2] [10]. Current synthetic efforts focus on introducing chiral auxiliaries or prodrug masking (e.g., diethyl esters) to enhance cellular permeability [2].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1